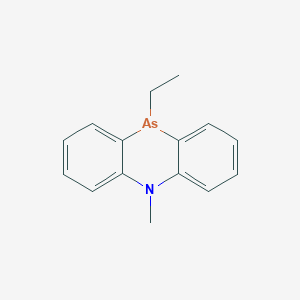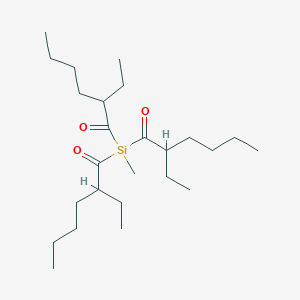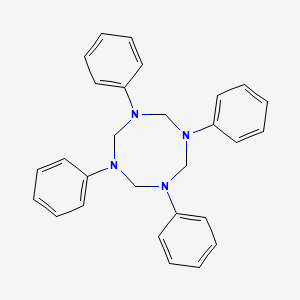
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane is a chemical compound characterized by its unique structure, which includes four phenyl groups attached to a tetrazocane ring
Preparation Methods
The synthesis of 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane typically involves the reaction of tetrazocane with phenyl-containing reagents under specific conditions. One common method includes the use of phenyl lithium or phenyl magnesium bromide in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure the consistency and quality of the final product. This might include purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl groups.
Substitution: Substitution reactions can occur when the phenyl groups are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained. Major products from these reactions include various substituted tetrazocane derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in the activity of these targets, resulting in various biological or chemical effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in energetic materials, this compound has different applications and properties compared to this compound.
1,3,5,7-Tetramethyl-1,3,5,7-tetrazocane: This compound has methyl groups instead of phenyl groups, leading to different chemical reactivity and applications.
1,3,5,7-Tetraphenyladamantane: While structurally similar, this compound has different physical and chemical properties due to the adamantane core.
The uniqueness of this compound lies in its specific structural arrangement and the presence of phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
112633-15-5 |
|---|---|
Molecular Formula |
C28H28N4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,3,5,7-tetraphenyl-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C28H28N4/c1-5-13-25(14-6-1)29-21-30(26-15-7-2-8-16-26)23-32(28-19-11-4-12-20-28)24-31(22-29)27-17-9-3-10-18-27/h1-20H,21-24H2 |
InChI Key |
FZKCTCIBPBFMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


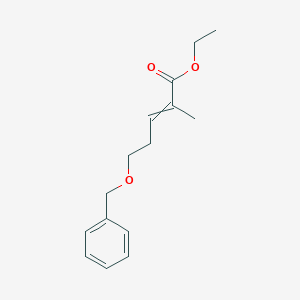

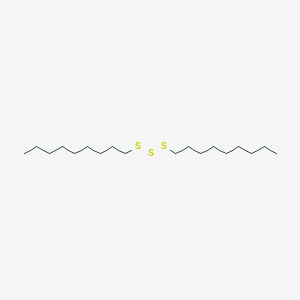
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)





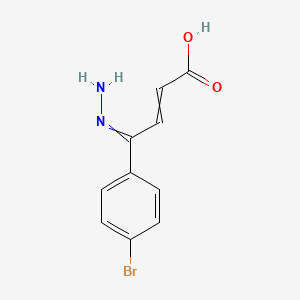
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
